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Abstract
This application note details a validated capillary electrophoresis (CE) method for the

enantioselective separation and quantitative determination of lercanidipine enantiomers.

Lercanidipine, a calcium channel blocker, is a racemic mixture where the pharmacological

activity is primarily attributed to the (S)-enantiomer. This necessitates a reliable method for

separating and quantifying the individual enantiomers for quality control and research

purposes. The described protocol utilizes 2,3,6-o-methyl-β-cyclodextrin as a chiral selector,

achieving baseline separation of the (R)- and (S)-lercanidipine enantiomers. The method is

demonstrated to be linear, precise, and accurate for the analysis of lercanidipine in

pharmaceutical formulations.[1]

Introduction
Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of

hypertension.[2] The molecule contains a single chiral center, and thus exists as two

enantiomers, (R)- and (S)-lercanidipine. In vitro studies have shown that the (S)-enantiomer

possesses approximately 100-200 times higher affinity for calcium channels than the (R)-

enantiomer, making it the pharmacologically active form.[3] Due to these differences in

pharmacological activity, it is crucial to have analytical methods capable of separating and

quantifying the individual enantiomers.

Capillary electrophoresis (CE) offers several advantages for chiral separations, including high

efficiency, rapid analysis, low sample and reagent consumption, and versatility.[3] This
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application note provides a detailed protocol for the enantiomeric separation of lercanidipine

using CE with a cyclodextrin-based chiral selector.

Experimental Protocols
Instrumentation and Consumables

Capillary Electrophoresis System: A system equipped with a UV detector and temperature

control for the capillary.

Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, with an effective length of

50.0 cm.[3][1][4]

Reagents:

Sodium acetate

Acetic acid

2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)

Methanol (HPLC grade)

Deionized water

Sodium hydroxide (for capillary conditioning)

Lercanidipine reference standard

Commercial lercanidipine tablets (10 mg)

Preparation of Solutions
Background Electrolyte (BGE): Prepare a 200 mmol/L sodium acetate buffer at pH 4.0.[1][4]

Dissolve the appropriate amount of sodium acetate in deionized water, adjust the pH to 4.0

with acetic acid, and bring to the final volume. To this buffer, add 2,3,6-o-methyl-β-

cyclodextrin (TM-β-CD) to a final concentration of 10 mmol/L.[1][4]
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Standard Stock Solution: Accurately weigh and dissolve racemic lercanidipine in methanol to

prepare a stock solution.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution

with methanol to achieve concentrations ranging from 12.5 to 100 µg/mL for each

enantiomer.[3][1]

Sample Preparation from Tablets:

Weigh and finely powder ten 10 mg lercanidipine tablets.

Accurately weigh an amount of the powder equivalent to 10 mg of racemic lercanidipine

and transfer it to a 10 mL volumetric flask.[3]

Add approximately 6 mL of methanol and sonicate for 10 minutes.[3]

Allow the mixture to rest for 10 minutes, then bring it to volume with methanol.[3]

Transfer a 1.0 mL aliquot to another 10 mL volumetric flask and complete the volume with

methanol.[3]

Capillary Electrophoresis Conditions
Capillary Conditioning: Before first use, rinse the capillary with 0.1 mol/L NaOH for 10

minutes, followed by water for 10 minutes.[4]

Pre-run Conditioning: At the beginning of each run, rinse the capillary with the BGE for a

specified time.

Injection: Perform a hydrodynamic injection of the sample for 10 seconds at a pressure of

0.5 psi.[3][4]

Separation Voltage: Apply a voltage of +25 kV.[3][1][4]

Capillary Temperature: Maintain the capillary temperature at 15°C.[3][1][4]

Detection: Monitor the absorbance at a wavelength of 237 nm.[3][1][4]
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Figure 1. Experimental workflow for the enantiomeric separation of lercanidipine by CE.

Quantitative Data Summary
The developed capillary electrophoresis method was validated for its quantitative performance.

The key validation parameters are summarized in the tables below.[3]

Table 1: System Suitability Test Results

Parameter (S)-Lercanidipine (R)-Lercanidipine

Migration Time (min) 10.5 11.0

RSD of Migration Time (%) < 1.0 < 1.0

Peak Area - -

RSD of Peak Area (%) < 2.0 < 2.0

Resolution (Rs) \multicolumn{2}{c }{> 2.0}

Data derived from ten replicate injections of a 100 µg/mL standard solution.[3]

Table 2: Method Validation Parameters

Parameter Value

Linearity Range (µg/mL) 12.5 - 100

Correlation Coefficient (r) ≥ 0.995

Intraday Precision (RSD, %) < 5.0

Interday Precision (RSD, %) < 5.0

Intraday Accuracy (Error, %) < 5.0

Interday Accuracy (Error, %) < 5.0

Limit of Detection (LOD) -

Limit of Quantitation (LOQ) -
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Data presented for both enantiomers.[3][1]

Logical Relationship of Separation
The enantiomeric separation of lercanidipine is achieved by the differential interaction of the

enantiomers with the chiral selector, TM-β-CD, which is included in the background electrolyte.
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Figure 2. Logical diagram of the chiral separation mechanism.

Conclusion
The capillary electrophoresis method presented in this application note is a simple, rapid, and

reliable approach for the enantioselective analysis of lercanidipine. The use of 2,3,6-o-methyl-

β-cyclodextrin as a chiral selector provides excellent resolution between the (S)- and (R)-

enantiomers. The method has been successfully validated and applied to the quantification of

lercanidipine enantiomers in commercial tablets, demonstrating its suitability for quality control

in the pharmaceutical industry.[3][1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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